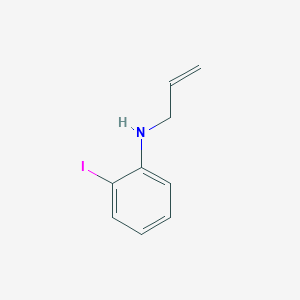

N-allyl-2-iodoaniline

Cat. No. B8454216

M. Wt: 259.09 g/mol

InChI Key: LZZVQTKABIVVJY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06458985B1

Procedure details

Di(1H,2H,2H-perfluorooctyl)phenylphosphine (80 mg, 0.1 mmol), palladium (II) acetate (11 mg, 0.05 mmol), N-allyl-2-iodoaniline (259 mg, 1 mmol) and triethylamine (0.15 ml, 1.1 mmol) were placed in a 10 ml stainless steel cell. The cell was sealed and pressurised to approximately 5520 kPa (800 psi) (i.e. full of carbon dioxide). The cell was then heated to 100 C. for 64 hrs and then allowed to cool. When the pressure had dropped below 13800 kPa (2000 psi), the cell was vented into ether (100 ml), the cell was opened once atmospheric pressure was reached and washed out with dichloromethane (20 ml). The organic fractions were combined and concentrated in vacuo to give the crude product. The product was purified by flash column chromatography on silica gel, eluting with 20% ether in hexane to give a white crystalline solid (49 mg, 0.37 mmol, 37%); δH (250 MHz; CDCl3) 7.85 (1H, br, NH), 7.63 (1H, m, H7), 7.34 (1H, m, H4), 7.15-7.26 (2H, m, H5 and H6), 6.97 (1H, s, NHCH), 2.38 (3H, s, Me).

[Compound]

Name

Di(1H,2H,2H-perfluorooctyl)phenylphosphine

Quantity

80 mg

Type

reactant

Reaction Step One

[Compound]

Name

stainless steel

Quantity

10 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1I)[CH:2]=[CH2:3].C(N(CC)CC)C.C(=O)=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC>[CH3:3][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:1]=1 |f:3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

Di(1H,2H,2H-perfluorooctyl)phenylphosphine

|

|

Quantity

|

80 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

259 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)NC1=C(C=CC=C1)I

|

Step Three

|

Name

|

|

|

Quantity

|

0.15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

11 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cell was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The cell was then heated to 100 C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the pressure had dropped below 13800 kPa (2000 psi)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed out with dichloromethane (20 ml)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by flash column chromatography on silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 20% ether in hexane

|

Outcomes

Product

Details

Reaction Time |

64 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CNC2=CC=CC=C12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.37 mmol | |

| AMOUNT: MASS | 49 mg | |

| YIELD: PERCENTYIELD | 37% | |

| YIELD: CALCULATEDPERCENTYIELD | 37% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |